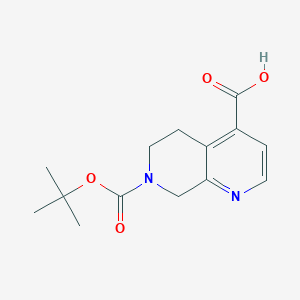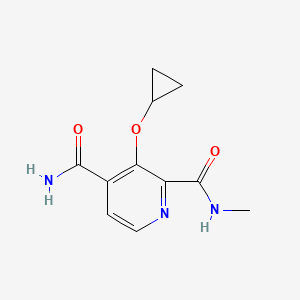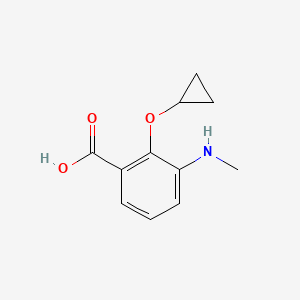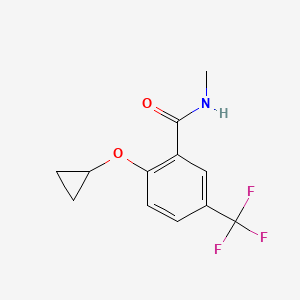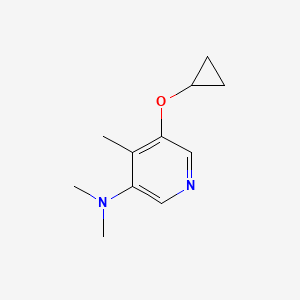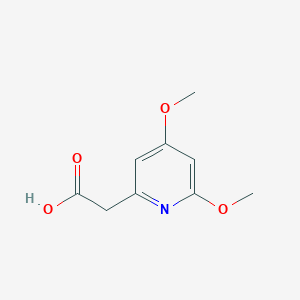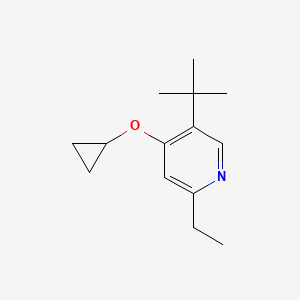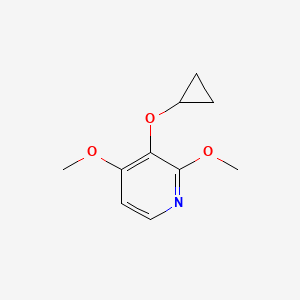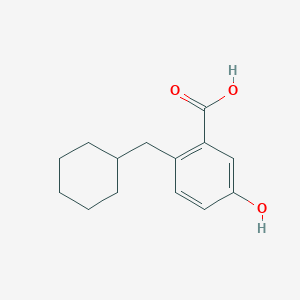
3-Cyclopropoxy-5-isopropyl-N,N-dimethylpyridin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropoxy-5-isopropyl-N,N-dimethylpyridin-4-amine is a chemical compound with the molecular formula C13H20N2O and a molecular weight of 220.314 g/mol . This compound is known for its unique structural features, which include a cyclopropoxy group, an isopropyl group, and a dimethylamino group attached to a pyridine ring.
Vorbereitungsmethoden
The synthesis of 3-Cyclopropoxy-5-isopropyl-N,N-dimethylpyridin-4-amine can be achieved through various synthetic routes. One common method involves the reaction of 4-chloropyridine with cyclopropanol in the presence of a base to form the cyclopropoxy derivative. This intermediate is then reacted with isopropylmagnesium bromide to introduce the isopropyl group. Finally, the dimethylamino group is introduced through a reaction with dimethylamine under suitable conditions .
Industrial production methods for this compound may involve similar steps but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
3-Cyclopropoxy-5-isopropyl-N,N-dimethylpyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-Cyclopropoxy-5-isopropyl-N,N-dimethylpyridin-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Wirkmechanismus
The mechanism of action of 3-Cyclopropoxy-5-isopropyl-N,N-dimethylpyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound’s dimethylamino group enhances its nucleophilicity, allowing it to participate in various chemical reactions. It can act as a catalyst in acylation reactions by activating acyl groups and facilitating their transfer to nucleophiles .
Vergleich Mit ähnlichen Verbindungen
3-Cyclopropoxy-5-isopropyl-N,N-dimethylpyridin-4-amine can be compared with similar compounds such as 4-dimethylaminopyridine (DMAP) and other N,N-dimethylpyridin-4-amines. While DMAP is widely used as a nucleophilic catalyst in organic synthesis, this compound offers unique structural features that may enhance its reactivity and selectivity in certain reactions .
Similar compounds include:
- 4-Dimethylaminopyridine (DMAP)
- N,N-Dimethylpyridin-4-amine
- 3-Cyclopropoxy-4-dimethylaminopyridine
These compounds share structural similarities but differ in their substituents, which can influence their chemical properties and applications.
Eigenschaften
Molekularformel |
C13H20N2O |
|---|---|
Molekulargewicht |
220.31 g/mol |
IUPAC-Name |
3-cyclopropyloxy-N,N-dimethyl-5-propan-2-ylpyridin-4-amine |
InChI |
InChI=1S/C13H20N2O/c1-9(2)11-7-14-8-12(13(11)15(3)4)16-10-5-6-10/h7-10H,5-6H2,1-4H3 |
InChI-Schlüssel |
ZXKVSJPNKTYQQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CN=CC(=C1N(C)C)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




